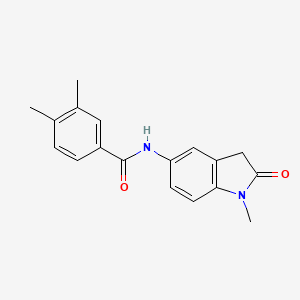
3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves treating specific hydrazinecarboxamide with different isatin derivatives, leading to a series of compounds characterized by spectral analyses (Gudipati, Anreddy, & Manda, 2011). Another approach involves the reaction of N-(2-(hydrazinecarbonyl)aryl)benzamides with indoline-2,3-diones, yielding N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides and related compounds with notable antitumor activity (Alafeefy, Ashour, Prasad, Sinha, Pathak, Alasmari, Rishi, & Abdel‐Aziz, 2015).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray crystallography, showing intermolecular interactions and hydrogen bonding that stabilize the crystal structure, providing insight into the compound's reactivity and potential binding modes (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Chemical Reactions and Properties
These compounds exhibit various chemical reactions, including interactions with different reagents to form novel derivatives with potential biological activities. The reactivity is influenced by the substitution pattern on the indolin-2-one moiety and the benzamide group, leading to diverse chemical behaviors and potential applications in drug development (Bhakuni, Yadav, Kumar, Patel, Sharma, & Kumar, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for determining the compound's applicability in various formulations. These properties are directly influenced by the molecular structure and intermolecular interactions within the crystal lattice. Studies on similar compounds have demonstrated the impact of substituents on these physical properties, which can be tailored for specific applications (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for understanding the compound's potential as a therapeutic agent. Research has shown that certain derivatives possess significant anticancer, antioxidant, and antimicrobial activities, highlighting the importance of chemical modifications to enhance biological activity (Gudipati, Anreddy, & Manda, 2011).
Aplicaciones Científicas De Investigación
Biological Effects of Related Compounds : Research on similar compounds, such as various benzamide derivatives and their biological activities, has been extensive. These compounds are often explored for their potential therapeutic effects, including antitumor, anticonvulsant, and prokinetic properties in gastrointestinal motility disorders. For instance, cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide, has shown efficacy in improving healing rates and symptoms in patients with reflux oesophagitis and in accelerating gastric emptying in gastroparesis (McCallum et al., 2012).
Pharmacokinetic and Pharmacodynamic Properties : The pharmacokinetic and pharmacodynamic properties of benzamide derivatives are critical for their therapeutic potential. For example, zonisamide, a 1,2-benzisoxazole derivative, has shown activity in various animal models of epilepsy. Understanding the absorption, distribution, metabolism, and excretion (ADME) of such compounds is crucial for developing new therapeutic agents (Peters & Sorkin, 1993).
Potential Therapeutic Uses : The exploration of therapeutic applications is a common theme in the research of benzamide derivatives. These compounds have been investigated for their use in treating epilepsy, gastrointestinal disorders, and even cancer, based on their pharmacological properties. The detailed mode of action often involves modulation of neurotransmitter release, enhancement of gastrointestinal motility, or inhibition of cancer cell growth.
Direcciones Futuras
Isoindolinone derivatives, such as 3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide, have potential for further development due to their biological activity. For instance, some isoindolinone derivatives have shown strong cytotoxicity against human cancer cell lines . Thus, these compounds could be promising for further development as anticancer agents .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These effects can lead to downstream changes in cellular functions, contributing to their therapeutic potential .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is generally considered to be air stable , which could influence its efficacy and stability in different environments.
Propiedades
IUPAC Name |
3,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-4-5-13(8-12(11)2)18(22)19-15-6-7-16-14(9-15)10-17(21)20(16)3/h4-9H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJVLPLCZHRULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2492582.png)
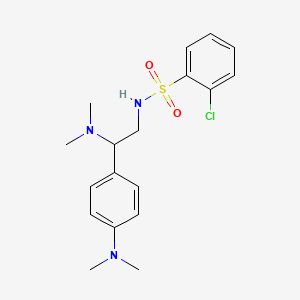
![3-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B2492585.png)
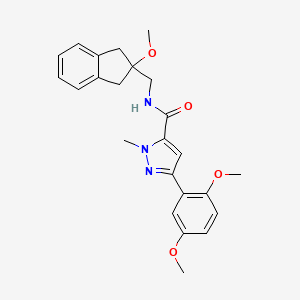

![3-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2492590.png)
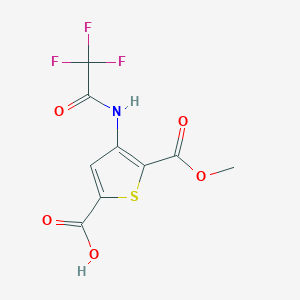
![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)
![N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2492594.png)

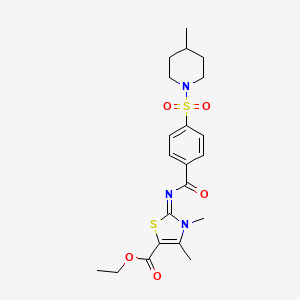
![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)
![methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B2492600.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)